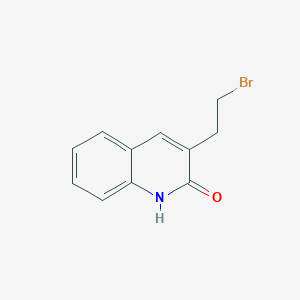

3-(2-Bromoethyl)quinolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10BrNO |

|---|---|

Molekulargewicht |

252.11 g/mol |

IUPAC-Name |

3-(2-bromoethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C11H10BrNO/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14/h1-4,7H,5-6H2,(H,13,14) |

InChI-Schlüssel |

ACBFFKBIZFWMQJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CCBr |

Herkunft des Produkts |

United States |

Asymmetric Catalysis:this Approach Uses a Small Amount of a Chiral Catalyst to Generate a Large Amount of an Enantiomerically Enriched Product.

Transition Metal Catalysis: Chiral ligands can be coordinated to a metal center to create a chiral catalytic environment. For example, cobalt complexes with chiral ligands like (S,S)-Ph-BPE have been used for the enantioselective hydroboration/cyclization of 1,7-enynes to produce chiral quinoline (B57606) derivatives with excellent enantioselectivity (up to 99% ee). researchgate.net

Organocatalysis: Small, chiral organic molecules can act as catalysts. For instance, the highly enantioselective addition of indole (B1671886) to a sulfonyl amide, a key step in the synthesis of complex chiral molecules, can be catalyzed by bifunctional aminothioureas. nih.gov

Retrosynthetic Analysis of 3 2 Bromoethyl Quinolin 2 1h One

Disconnection Approaches for the Quinolone Core

The quinolin-2(1H)-one scaffold is a common motif in medicinal chemistry, and several robust methods for its synthesis have been established. Each method corresponds to a different set of retrosynthetic disconnections.

Anilide Cyclization (Conrad-Limpach-Knorr & Gould-Jacobs Reactions): One of the most traditional and reliable strategies involves the cyclization of an anilide intermediate. preprints.orgjptcp.com Disconnecting the N1-C2 and C4-C4a bonds of the quinolone ring leads back to two fundamental building blocks: an aniline (B41778) and a three-carbon component, typically a β-ketoester or a malonic acid derivative . wikipedia.orgiipseries.org The forward reaction involves the condensation of the aniline with the carbonyl compound to form an enamine or anilide, which then undergoes thermal or acid-catalyzed cyclization to form the heterocyclic ring. wikipedia.org

Palladium-Catalyzed Heck Cyclization: A more modern approach relies on intramolecular palladium-catalyzed C-C bond formation. wikipedia.orgorganic-chemistry.org This strategy involves disconnecting the N1-C2 bond (formed via amidation) and the C3-C4 bond (formed via Heck reaction). This retrosynthetic path leads to a 2-haloaniline (often 2-iodoaniline) and an α,β-unsaturated carbonyl compound . The forward synthesis involves an initial amidation followed by a Heck reaction, or a direct coupling-cyclization cascade.

The following table summarizes these primary disconnection strategies for the quinolone core.

Table 1: Disconnection Strategies for the Quinolin-2(1H)-one Core

| Disconnection Strategy | Bonds Disconnected | Precursors | Associated Reaction Name(s) |

|---|---|---|---|

| Anilide Cyclization | N1–C2, C4–C4a | Aniline + Malonic Acid Ester | Conrad-Limpach-Knorr Synthesis |

| Anilide Cyclization | N1–C2, C4–C4a | Aniline + β-Ketoester | Gould-Jacobs Reaction wikipedia.org |

Strategies for Introducing the Bromoethyl Side Chain

The introduction of the 2-bromoethyl group at the C3 position can be envisioned via two major retrosynthetic pathways: functionalizing a pre-formed quinolone ring or constructing the ring from a precursor that already contains the side chain.

Pathway I: C3-Functionalization of a Pre-formed Quinolone Ring

This is often a convergent approach, where a common quinolin-2(1H)-one intermediate is synthesized first and then elaborated. The key disconnection is the C3-Cα bond of the target molecule.

Heck Reaction Approach: A powerful method for forming the C3-Cα bond is the palladium-catalyzed Heck reaction. wikipedia.orgorganic-chemistry.org This strategy disconnects the target to 3-bromoquinolin-2(1H)-one and ethylene (B1197577) . The forward synthesis would involve the coupling of these two components to yield 3-vinylquinolin-2(1H)-one, followed by a subsequent hydrobromination step to furnish the final product. Palladium-catalyzed reactions on 3-bromo-substituted heterocycles are well-documented. nih.govbeilstein-journals.org

Wittig/HWE Reaction Approach: This classic olefination strategy provides an alternative route to the key 3-vinylquinolin-2(1H)-one intermediate. The disconnection leads to 3-formylquinolin-2(1H)-one and a methylidene-triphenylphosphorane (Wittig reagent). The 3-formyl precursor is a versatile building block. The resulting vinyl group can be converted to the bromoethyl group via hydrobromination. Condensation reactions of methyl-substituted heterocycles with aldehydes are also known to produce vinyl compounds. nih.govresearchgate.net

Acylation-Reduction Approach: This pathway involves disconnecting the Cα-Cβ bond after an FGI from bromide to a hydroxyl group, and then disconnecting the C3-Cα bond. The key precursor is 3-acetylquinolin-2(1H)-one . This precursor can be synthesized via methods like the acylation of 4-hydroxyquinolin-2-one. researchgate.net The acetyl group can be reduced to a hydroxyethyl (B10761427) group (e.g., using sodium borohydride), which is then converted to the target bromide (e.g., using PBr₃ or HBr).

Pathway II: Cyclization with a Side-Chain-Bearing Precursor

In this approach, the side chain, or a stable precursor to it, is incorporated into one of the building blocks before the ring-forming reaction.

Via Anilide Cyclization: Following the logic of the Conrad-Limpach synthesis, one could envision reacting aniline with a malonic acid derivative that already bears a protected hydroxyethyl or a bromoethyl side chain. However, the bromoethyl group's reactivity could interfere with the cyclization conditions. A more viable strategy would involve using a precursor with a protected hydroxyl group, such as diethyl (2-(benzyloxy)ethyl)malonate , which would be deprotected and brominated after the quinolone ring is formed.

Via Heck Cyclization: Using the Heck disconnection, the α,β-unsaturated partner would need to contain the side chain. This would lead to precursors like 2-iodoaniline (B362364) and an ester of 4-bromo- or 4-hydroxybut-2-enoic acid . The reaction of 2-iodoaniline with an ester of 4-hydroxybut-2-enoic acid would form 3-(2-hydroxyethyl)quinolin-2(1H)-one, which can be readily converted to the final product.

Precursors and Building Blocks for Target Synthesis

The interactive table below details the primary precursors and the synthetic strategies they are associated with.

Table 2: Precursors and Building Blocks for the Synthesis of 3-(2-Bromoethyl)quinolin-2(1H)-one

| Precursor / Intermediate | Associated Strategy | Pathway |

|---|---|---|

| Aniline | Anilide Cyclization | Core Synthesis |

| Malonic Acid / Diethyl Malonate | Anilide Cyclization | Core Synthesis |

| 2-Iodoaniline | Heck Cyclization | Core Synthesis |

| 3-Bromoquinolin-2(1H)-one | Heck Reaction | C3-Functionalization |

| Ethylene | Heck Reaction | C3-Functionalization |

| 3-Formylquinolin-2(1H)-one | Wittig / HWE Reaction | C3-Functionalization |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Acylation-Reduction | C3-Functionalization |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Hydroxyethyl)quinolin-2(1H)-one |

| Aniline |

| β-ketoester |

| Malonic acid |

| 2-Haloaniline |

| 2-Iodoaniline |

| α,β-Unsaturated carbonyl compound |

| 3-Bromoquinolin-2(1H)-one |

| Ethylene |

| 3-Vinylquinolin-2(1H)-one |

| 3-Formylquinolin-2(1H)-one |

| Methylidene-triphenylphosphorane |

| 3-Acetylquinolin-2(1H)-one |

| 4-Hydroxyquinolin-2-one |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one |

| Diethyl (2-(benzyloxy)ethyl)malonate |

| 4-Bromobut-2-enoic acid ester |

| 4-Hydroxybut-2-enoic acid ester |

Chiral Pool Synthesis:this Strategy Utilizes Readily Available, Enantiomerically Pure Natural Products, Such As Amino Acids or Sugars, As Starting Materials.

Green Chemistry Principles in the Synthesis of Bromoethyl Quinolones

The integration of green chemistry into the synthesis of quinolinone derivatives, including 3-(2-bromoethyl)quinolin-2(1H)-one, addresses the growing need for sustainable chemical manufacturing. Key areas of focus include the use of safer solvents, the development of catalytic and multi-component reactions to enhance atom economy, and the implementation of energy-efficient techniques. While a direct, documented green synthesis pathway for this compound is not extensively reported in the literature, the principles can be applied to plausible synthetic routes starting from key intermediates like 3-bromoquinolin-2(1H)-one.

Safer Solvents and Reaction Conditions:

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. researchgate.net For instance, the synthesis of the core quinoline (B57606) structure has been successfully achieved in water, which is non-toxic, non-flammable, and readily available. researchgate.net One notable approach describes the synthesis of polysubstituted quinolines from o-amino aryl ketones and carbonyl compounds containing an active methylene (B1212753) group, mediated by water and catalyzed by KHSO4, affording good yields. researchgate.net Another eco-friendly method involves the use of a low melting mixture of maltose–dimethylurea (DMU)–NH4Cl as a biodegradable and effective reaction medium for the catalyst-free synthesis of quinazoline (B50416) derivatives, a related heterocyclic system. researchgate.net

Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent another significant advancement. researchgate.net These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures, minimizing the generation of solvent waste. researchgate.net

Catalysis and Atom Economy:

Catalytic reactions are a cornerstone of green chemistry as they can proceed with high efficiency and selectivity, often under milder conditions than stoichiometric reactions. The development of reusable catalysts, such as nanocatalysts, is particularly advantageous. For example, Fe3O4 nanoparticles have been employed as a catalyst for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being recoverable and reusable for multiple cycles. nuph.edu.ua

The Heck reaction, a palladium-catalyzed cross-coupling, is a powerful tool for forming carbon-carbon bonds. Green variations of this reaction have been developed to introduce substituents into heterocyclic rings. A protocol for the Heck reaction under green conditions, utilizing the supported catalyst Pd EnCat®40 in ethanol with microwave irradiation, has been established for the synthesis of trisubstituted alkenes. dntb.gov.uanih.gov This methodology could potentially be adapted for the synthesis of a precursor to this compound by coupling 3-bromoquinolin-2(1H)-one with ethylene (B1197577) to introduce the ethyl group at the 3-position. Such a process would be followed by a subsequent green bromination step.

Energy Efficiency:

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. numberanalytics.com By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often improved product yields. numberanalytics.com This technique has been successfully applied to the synthesis of various quinoline derivatives. researchgate.net

Plausible Green Synthetic Route for this compound:

A hypothetical green synthetic pathway for this compound could involve a two-step process starting from 3-bromoquinolin-2(1H)-one, a known compound whose synthesis from 2-(2,2-dibromoethenyl)phenyl isothiocyanates has been reported. semanticscholar.org

Green Heck Coupling: The first step would involve a green variant of the Heck reaction to introduce an ethyl group at the 3-position. This could be achieved by reacting 3-bromoquinolin-2(1H)-one with ethylene gas using a recyclable palladium catalyst in a green solvent like ethanol, potentially under microwave irradiation to enhance efficiency.

Eco-friendly Bromination: The resulting 3-ethylquinolin-2(1H)-one would then undergo selective bromination on the ethyl side chain. Green bromination methods aim to replace hazardous molecular bromine with safer alternatives like N-bromosuccinimide (NBS) in the presence of a catalyst and a benign solvent. nuph.edu.uacambridgescholars.com Research on the bromination of quinolin-4(1H)-ones has shown that the reaction's regioselectivity is influenced by the substituent at the C(3) position. nuph.edu.ua

The following table summarizes potential green chemistry approaches applicable to the synthesis of the quinolinone core and its subsequent functionalization.

| Green Chemistry Principle | Application in Quinolinone Synthesis | Potential Advantage |

| Use of Safer Solvents | Replacement of volatile organic solvents with water, ethanol, or ionic liquids. researchgate.netresearchgate.netresearchgate.net | Reduced toxicity and environmental pollution. |

| Atom Economy | Multi-component reactions (MCRs) to construct the quinoline ring in a single step. nih.gov | Maximizes the incorporation of starting materials into the final product, minimizing waste. |

| Catalysis | Use of recyclable catalysts such as nanocatalysts (e.g., Fe3O4). nuph.edu.ua | Increased efficiency, reduced waste, and lower catalyst loading. |

| Energy Efficiency | Microwave-assisted synthesis. numberanalytics.com | Shorter reaction times and reduced energy consumption. |

| Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on fossil fuels. |

| Less Hazardous Chemical Syntheses | Use of safer brominating agents like NBS instead of molecular bromine. nuph.edu.uacambridgescholars.com | Improved safety profile of the reaction. |

The following table outlines reaction conditions for a green Heck reaction protocol that could be adapted for the synthesis of a precursor to the target molecule.

| Parameter | Condition | Reference |

| Catalyst | Pd EnCat® 40 (supported palladium catalyst) | dntb.gov.ua |

| Solvent | Ethanol (EtOH) | dntb.gov.ua |

| Base | Triethylamine (TEA) | beilstein-journals.org |

| Heating | Microwave (mw) irradiation | dntb.gov.ua |

| Reaction Time | Shortened due to microwave heating | dntb.gov.ua |

By combining these green chemistry principles, it is possible to design a more sustainable and environmentally responsible synthesis of this compound and other valuable bromoethyl quinolone derivatives. Further research is needed to optimize these proposed green routes for the specific target compound.

Nucleophilic Substitution Reactions at the Bromoethyl Group

The presence of a primary bromoethyl group suggests that this compound would readily undergo nucleophilic substitution reactions. This type of reaction involves the replacement of the bromine atom by a nucleophile. researchgate.net The carbon atom attached to the bromine is electrophilic and is the site of attack for electron-rich species.

Alkylation Reactions with Various Nucleophiles

It is anticipated that various nucleophiles, such as amines, thiols, and alkoxides, could react with this compound to yield a variety of 3-substituted quinolin-2(1H)-ones. For instance, reaction with a primary or secondary amine would be expected to produce the corresponding 3-(2-aminoethyl)quinolin-2(1H)-one derivative. However, the alkylation of amines can sometimes lead to multiple alkylations, forming secondary, tertiary, or even quaternary ammonium (B1175870) salts, which can complicate the reaction outcome. youtube.comnih.gov

Analogous reactions have been reported for similar heterocyclic systems. For example, 3-(bromoacetyl)coumarins are known to react with a range of nitrogen and sulfur nucleophiles to afford the corresponding substituted products. nih.gov This suggests that this compound would likely exhibit similar reactivity. Despite these well-established principles, specific experimental conditions and yields for the alkylation of this compound with various nucleophiles are not documented in the available literature.

Cyclization Reactions through Intramolecular Nucleophilic Attack

The bromoethyl side chain in this compound provides a reactive handle for intramolecular cyclization reactions, which could lead to the formation of novel fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

If the bromoethyl group is first converted to a nucleophilic group, such as an amino or thiol group, subsequent intramolecular cyclization could occur. For example, the synthesis of tricyclic quinazolinones has been achieved through the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov A similar strategy could potentially be applied to derivatives of this compound to construct fused systems like pyrano[3,2-c]quinolones. benthamdirect.comnih.govrsc.org However, direct cyclization of this compound itself to form a fused ring system would require a different mechanistic pathway and is not commonly reported.

Spiro-Compound Formation and Rearrangements

The formation of spiro-compounds from this compound would likely involve a multi-step synthesis. One plausible route could involve the alkylation of a suitable nucleophile that also contains a group capable of a subsequent cyclization onto the quinolinone ring. The synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives has been reported, demonstrating the feasibility of constructing spirocyclic systems centered on a quinoline core. nih.gov However, these syntheses typically employ different starting materials and strategies. There is no direct evidence in the literature for the synthesis of spiro-compounds starting from this compound.

Elimination Reactions to Form Unsaturated Side Chains

Treatment of this compound with a strong, non-nucleophilic base would be expected to induce an elimination reaction (dehydrobromination) to form 3-vinylquinolin-2(1H)-one. rsc.org This reaction typically follows an E2 mechanism, where the base removes a proton from the carbon adjacent to the bromo-substituted carbon, leading to the formation of a double bond and the expulsion of the bromide ion. youtube.com While this is a standard transformation in organic chemistry, specific conditions and yields for the dehydrobromination of this compound are not reported.

Organometallic Reactions and Cross-Coupling Potential

The bromoethyl group of this compound is an alkyl halide, which can potentially participate in organometallic cross-coupling reactions. However, the use of alkyl halides in common cross-coupling reactions like the Suzuki or Heck reaction can be challenging. youtube.comyoutube.com

The Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. nih.govrsc.org While typically applied to aryl and vinyl halides, modifications for alkyl halides exist. The Suzuki reaction, which couples an organoboron compound with a halide, is also widely used. youtube.comnih.govyoutube.comyoutube.com It is conceivable that under specific catalytic conditions, this compound could undergo cross-coupling. More likely, the corresponding 3-vinylquinolin-2(1H)-one, formed via elimination, would be a more suitable substrate for these reactions. Palladium-catalyzed cross-coupling reactions of quinoline derivatives have been reported, but these generally involve halogen substituents directly on the aromatic ring. researchgate.netnih.gov There is a lack of specific studies on the cross-coupling potential of the 3-(2-bromoethyl) side chain of the target molecule.

Suzuki–Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is most frequently employed for the coupling of sp²-hybridized carbon centers, such as those found in aryl and vinyl halides. nih.govyoutube.com

The substrate this compound features a primary alkyl bromide, where the bromine is attached to an sp³-hybridized carbon. While palladium-catalyzed cross-coupling reactions involving sp³-hybridized alkyl halides are known, they are generally more challenging and less common than their sp² counterparts. nih.gov A review of the scientific literature does not provide specific examples of the Suzuki-Miyaura coupling being performed directly on the bromoethyl group of this compound. The reactivity of the C(sp³)-Br bond in this specific substrate for Suzuki-Miyaura coupling remains an area for further investigation.

Sonogashira, Heck, and Stille Coupling Applications

Similar to the Suzuki-Miyaura reaction, the Sonogashira, Heck, and Stille couplings are powerful palladium-catalyzed methods for constructing new carbon-carbon bonds.

The Sonogashira coupling typically joins terminal alkynes with aryl or vinyl halides.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. ibs.re.kr

The Stille reaction utilizes an organotin compound to couple with an organic halide.

These reactions have been extensively developed for sp²-hybridized halides. nih.govresearchgate.net For this compound, the reactive site is the primary C(sp³)-Br bond. There is a lack of specific documented examples in the scientific literature applying Sonogashira, Heck, or Stille couplings directly to the bromoethyl moiety of this particular quinolinone derivative. The successful application of these methods would depend on overcoming the challenges associated with the oxidative addition of palladium to the C(sp³)-Br bond in this substrate.

Reductive Transformations of the Bromoethyl Moiety

The bromoethyl group of this compound can undergo reductive transformations to remove the bromine atom. The primary reductive pathway is the hydrogenolysis of the carbon-bromine bond to yield 3-ethylquinolin-2(1H)-one. This transformation effectively replaces the bromine atom with a hydrogen atom. Various standard reducing agents can accomplish this, including catalytic hydrogenation or the use of hydride reagents.

Table 1: Potential Reductive Transformations

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 3-Ethylquinolin-2(1H)-one | H₂, Pd/C, base (e.g., Et₃N), solvent (e.g., EtOH) | Catalytic Hydrogenolysis |

Oxidative Processes and Functional Group Interconversions

The primary alkyl bromide of the bromoethyl group is an excellent electrophile for nucleophilic substitution reactions (S_N2), making it a highly valuable point for functional group interconversions. pressbooks.publibretexts.org This allows for the facile introduction of nitrogen and oxygen nucleophiles, leading to a variety of derivatives.

A key transformation is the reaction with sodium azide (B81097) to produce 3-(2-azidoethyl)quinolin-2(1H)-one. The resulting azide is a versatile intermediate that can be readily reduced to the corresponding primary amine, 3-(2-aminoethyl)quinolin-2(1H)-one, using standard methods such as catalytic hydrogenation or reduction with lithium aluminum hydride. libretexts.org

Direct substitution with a hydroxide (B78521) source, such as sodium hydroxide, can convert the bromoethyl group into a hydroxyethyl (B10761427) group, yielding 3-(2-hydroxyethyl)quinolin-2(1H)-one. pressbooks.pub While direct oxidation of the bromoethyl group is not a common pathway, the alcohol derivative, 3-(2-hydroxyethyl)quinolin-2(1H)-one, can be readily oxidized. Depending on the reagent used, it can be converted to the corresponding aldehyde, 3-(2-oxoethyl)quinolin-2(1H)-one, or further to the carboxylic acid, 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid.

Table 2: Functional Group Interconversions of the Bromoethyl Moiety

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 3-(2-Azidoethyl)quinolin-2(1H)-one | Sodium azide (NaN₃), solvent (e.g., DMF, DMSO) | Nucleophilic Substitution (S_N2) |

| 3-(2-Aminoethyl)quinolin-2(1H)-one | From the azide: H₂, Pd/C or LiAlH₄ | Reduction of Azide |

| 3-(2-Hydroxyethyl)quinolin-2(1H)-one | NaOH or KOH in H₂O/THF | Nucleophilic Substitution (S_N2) |

| 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetaldehyde | From the alcohol: PCC or DMP, CH₂Cl₂ | Oxidation of Primary Alcohol |

Conclusion

3-(2-Bromoethyl)quinolin-2(1H)-one is a strategically important molecule in organic synthesis. Its structure combines the stable and versatile quinolin-2(1H)-one core with a reactive bromoethyl side chain. This combination makes it a valuable intermediate for the synthesis of a wide range of more complex molecules through nucleophilic substitution and cyclization reactions. While specific, detailed research on this particular compound is not abundant, its chemical profile and reactivity can be confidently predicted based on the well-understood chemistry of its constituent functional groups. Its potential as a building block for creating novel fused heterocycles and analogues of biologically active compounds ensures its continued relevance in the field of synthetic organic chemistry.

Applications in Complex Molecule Synthesis and Scaffold Derivatization

Utilization as a Building Block for Polycyclic Systems

The inherent reactivity of 3-(2-Bromoethyl)quinolin-2(1H)-one has been harnessed to construct complex polycyclic frameworks, expanding the chemical space accessible from this simple precursor.

The synthesis of fused quinoline (B57606) derivatives is an area of significant interest due to the prevalence of this motif in biologically active compounds. While direct examples of using this compound for this purpose are not extensively documented, the principles of intramolecular cyclization suggest its potential. For instance, subsequent modification of the bromoethyl group to introduce a nucleophilic center could facilitate cyclization onto the quinoline ring, leading to novel fused systems. The construction of benzo[f]quinoline-linked covalent organic frameworks (COFs) through a one-pot three-component reaction highlights the utility of quinoline precursors in building extended, fused aromatic systems nih.gov. Although this example doesn't directly employ this compound, it demonstrates the broader strategy of using quinoline derivatives to create complex, fused polycyclic structures nih.gov.

The synthesis of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) cores through [3 + 2] cycloaddition reactions of in situ generated (iso)quinolinium ylides further illustrates the creation of fused systems from quinoline precursors mdpi.com. This approach, while not starting from this compound, underscores the versatility of the quinoline scaffold in constructing fused heterocyclic systems mdpi.com.

The development of spiro- and bridged heterocyclic compounds is a growing area of synthetic chemistry, and the unique structural features of these molecules often impart interesting biological properties. An organocatalytic cascade reaction has been developed to produce unique spiro-bridged heterocyclic compounds containing amide, indanone, and oxindole (B195798) moieties nih.gov. While this specific example does not utilize this compound, the principles of cascade reactions and the formation of complex spiro-fused systems could potentially be adapted to derivatives of this compound. The reactivity of the bromoethyl group could be exploited to initiate a cascade sequence leading to the formation of spirocyclic or bridged structures incorporating the quinolone framework.

Precursor to Quinolone Alkaloid Analogs

Quinolone alkaloids are a class of natural products with a wide range of structural diversity and biological activities. Synthetic chemists have long been interested in preparing analogs of these natural products to explore their structure-activity relationships. While direct synthesis of a named natural product from this compound is not explicitly detailed in the provided context, its role as a precursor for quinolin-2-one derivatives is well-established nih.gov. The bromoethyl group can be readily transformed into various other functional groups, allowing for the introduction of side chains and substituents that mimic those found in naturally occurring quinolone alkaloids. This approach allows for the systematic modification of the alkaloid scaffold to create a library of analogs for further investigation, excluding the study of their natural biological functions.

Role in the Synthesis of Heterocyclic Hybrids

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery. This compound is an ideal starting material for the synthesis of such hybrid molecules, where the quinolone moiety is coupled with other heterocyclic systems. thesciencein.org

The synthesis of quinolone-pyrimidine hybrids has been reported, showcasing the utility of quinolone precursors in creating complex molecular architectures. nih.gov Although the specific starting material in the cited study was 3-bromomethyl-2-chloroquinoline, the underlying principle of using a reactive handle on the quinoline scaffold to link with a pyrimidine (B1678525) ring is directly applicable. nih.gov The bromoethyl group of this compound can serve as an electrophilic partner for a nucleophilic pyrimidine derivative, leading to the formation of a flexible or rigid linker between the two heterocyclic cores. The choice of reaction conditions and the nature of the nucleophile on the pyrimidine ring would dictate the final structure of the hybrid molecule.

Table 1: Synthesis of Quinolone-Pyrimidine Hybrids

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3-Bromomethyl-2-chloroquinoline | 5 | Intermediate 8 | 64 | nih.gov |

| Intermediate 8 | Aqueous acetic acid | Compound 15 | 61 | nih.gov |

The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for linking different molecular fragments. The synthesis of quinolone-triazole conjugates has been successfully achieved using this methodology. tubitak.gov.tr In a typical approach, the bromoethyl group of this compound could be converted to an azide (B81097). This azido-functionalized quinolone can then be reacted with a terminal alkyne-containing molecule to form a stable 1,2,3-triazole linkage. This strategy has been employed to create novel quinoline- and quinolone-substituted 1,2,3-triazoles from propargylated quinoline and quinolone precursors. tubitak.gov.tr The resulting conjugates combine the structural features of both the quinolone and triazole rings, potentially leading to novel chemical properties.

Table 2: Synthesis of Quinolone-Triazole Conjugates

| Starting Material | Product | Yield (%) | Reference |

| 1-(Prop-2-ynyl)-8-(prop-2-ynyloxy)quinolin-2(1H)-one (3) | Quinolone-triazole conjugates (3a-3c) | 48-82 | tubitak.gov.tr |

Strategic Intermediate for Designing Chemically Diverse Libraries

The chemical scaffold of this compound serves as a pivotal starting point for the generation of extensive and chemically diverse libraries of molecules. This utility stems from the presence of a reactive bromoethyl group at the 3-position of the quinolinone core. This electrophilic side chain is amenable to a wide array of nucleophilic substitution reactions, allowing for the systematic introduction of a vast range of chemical functionalities. This approach is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid synthesis of numerous analogs for biological screening.

The versatility of the this compound scaffold lies in its ability to react with a multitude of nucleophiles, including amines, thiols, and azides. Each of these reactions introduces a new branch of chemical diversity, leading to the creation of large, focused libraries of compounds with a common quinolinone core but varied peripheral functionalities.

Derivatization through Nucleophilic Substitution:

The primary strategy for diversifying the this compound scaffold involves the displacement of the bromide ion by a variety of nucleophiles. This reaction is typically carried out under standard laboratory conditions and is amenable to parallel synthesis techniques, which are essential for the efficient construction of chemical libraries.

Reaction with Amines: A broad spectrum of primary and secondary amines can be reacted with this compound to yield a library of 3-(2-aminoethyl)quinolin-2(1H)-one derivatives. The choice of amine dictates the nature of the substituent introduced, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties. This allows for the fine-tuning of physicochemical properties such as basicity, polarity, and steric bulk, which are critical for biological activity.

Reaction with Thiols: Similarly, reaction with a diverse set of thiols leads to the formation of a library of 3-(2-thioethyl)quinolin-2(1H)-one derivatives. The introduction of a sulfur linkage provides a different geometric and electronic profile compared to the amino analogs, further expanding the chemical space of the library.

Generation of Azide Intermediates for "Click Chemistry": Treatment of this compound with sodium azide yields the key intermediate, 3-(2-azidoethyl)quinolin-2(1H)-one. The azide group is a versatile functional handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and regiospecific coupling of the quinolinone scaffold to a wide variety of terminal alkynes, leading to the formation of a library of 1,2,3-triazole-linked quinolinone derivatives. This approach is particularly powerful for rapidly assembling complex molecular architectures.

The following table illustrates the generation of a hypothetical diverse chemical library from this compound, showcasing the variety of functional groups that can be introduced.

| Starting Material | Reagent/Reaction Type | Product |

| This compound | Amine (e.g., Piperidine) | 3-(2-(Piperidin-1-yl)ethyl)quinolin-2(1H)-one |

| This compound | Thiol (e.g., Thiophenol) | 3-(2-(Phenylthio)ethyl)quinolin-2(1H)-one |

| This compound | Sodium Azide | 3-(2-Azidoethyl)quinolin-2(1H)-one |

| 3-(2-Azidoethyl)quinolin-2(1H)-one | Alkyne (e.g., Phenylacetylene) / CuAAC | 3-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)quinolin-2(1H)-one |

These examples underscore the power of this compound as a strategic intermediate. By systematically varying the nucleophile or the alkyne coupling partner, researchers can generate vast libraries of compounds for high-throughput screening, significantly accelerating the process of identifying new lead compounds for drug development and other applications.

Computational and Theoretical Investigations of 3 2 Bromoethyl Quinolin 2 1h One

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to describe and predict chemical reactivity. researchgate.netnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. nih.gov The HOMO is the orbital that is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. arabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govrsc.org A smaller gap generally implies higher reactivity. nih.gov

These calculations would reveal the distribution of electron density in the frontier orbitals of 3-(2-Bromoethyl)quinolin-2(1H)-one. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. This information helps in predicting the sites susceptible to nucleophilic and electrophilic attack. rsc.org

The energies of the HOMO and LUMO can be used to determine various quantum chemical descriptors, as shown in the table below, which further quantify the molecule's reactivity. arabjchem.org

Table 1: Theoretical Quantum Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile (where μ is the electronic chemical potential, μ ≈ -χ). |

This table represents a general framework for FMO analysis. Specific values for this compound would require dedicated computational studies.

Analysis of these descriptors for this compound would provide a comprehensive picture of its chemical behavior and stability. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov These simulations can provide insights into the conformational flexibility and intermolecular interactions of a compound, which are crucial for understanding its behavior in different environments, such as in solution or interacting with a biological target. researchgate.netnih.gov

Currently, there are no specific molecular dynamics simulation studies published for this compound. However, MD simulations have been extensively used to investigate other quinoline (B57606) derivatives, often in the context of their potential as enzyme inhibitors. researchgate.netnih.govnih.gov

A typical MD simulation for this compound would involve the following steps:

System Setup: The molecule would be placed in a simulation box, typically filled with a solvent like water, to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied to all atoms.

Simulation Run: The simulation would be run for a specific duration (e.g., nanoseconds), solving Newton's equations of motion for each atom at each time step.

The resulting trajectory would provide detailed information on the molecule's dynamic properties. Key analyses performed on the trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. acs.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Hydrogen Bond Analysis: To study the formation and breaking of hydrogen bonds with solvent molecules or a target protein. acs.org

Solvent Accessible Surface Area (SASA): To measure the part of the molecule's surface that is accessible to the solvent. nih.gov

If this compound were to be investigated as a potential drug candidate, MD simulations of its complex with a target protein would be essential to evaluate the stability of the binding and the key interactions driving the recognition process. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Advanced NMR Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR for specialized derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like 3-(2-bromoethyl)quinolin-2(1H)-one. ox.ac.uk While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the molecule's connectivity and spatial arrangement. uncw.eduweebly.com

Two-Dimensional (2D) NMR Techniques:

2D NMR experiments are invaluable for unambiguously assigning the complex spectra of quinolinone derivatives. nih.govmagritek.com Key techniques include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons (¹H-¹H), revealing which protons are adjacent to each other in the molecular structure. nih.govreed.edu For this compound, COSY would confirm the connectivity within the ethyl chain and the aromatic protons of the quinolinone ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a clear map of which proton is attached to which carbon. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. magritek.com For the target compound, HMBC would show correlations between the protons of the ethyl group and the carbons of the quinolinone ring, confirming the attachment point at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and conformation of molecules. nih.govmagritek.com

Solid-State NMR (ssNMR) for Specialized Derivatives:

For crystalline derivatives of this compound, solid-state NMR (ssNMR) can provide detailed structural and dynamic information that is not accessible in solution. nih.govdiva-portal.org Recent advancements in ssNMR, including fast magic-angle spinning, allow for the investigation of local electronic environments and intermolecular interactions within the crystal lattice. nih.govdiva-portal.org This can be particularly insightful for understanding polymorphism and the solid-state behavior of related compounds.

Table 1: Key 2D NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H scalar couplings (through-bond connectivity) | Confirms coupling between protons on the ethyl chain and within the aromatic system. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one-bond) | Assigns each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the linkage of the bromoethyl group to the C3 position of the quinolinone ring. |

| NOESY/ROESY | ¹H-¹H spatial proximity (through-space) | Elucidates the 3D conformation of the molecule. |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential tool for the characterization of this compound, providing not only the precise molecular weight but also valuable information about its structure through fragmentation analysis. nih.gov

Precise Mass Determination:

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the parent ion, confirming the molecular formula of C₁₁H₉BrClNO. nih.gov

Fragmentation Pathways:

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.gov For quinolone and isoquinoline (B145761) alkaloids, common fragmentation pathways have been studied and can provide a basis for interpreting the spectrum of this compound. nih.govnih.gov

Potential fragmentation pathways for this compound could include:

Loss of the bromoethyl side chain: Cleavage of the bond between the quinolinone ring and the ethyl group.

Alpha-cleavage: Breakage of the bond adjacent to the bromine atom, which is a common fragmentation pattern for alkyl halides. youtube.com

Loss of HBr: Elimination of hydrogen bromide from the ethyl side chain.

Ring fragmentation: The quinolinone ring itself can break apart, often through the loss of carbon monoxide (CO) from the lactam ring, a pattern observed in related five-membered lactones. rsc.orgresearchgate.net

Computational chemistry can be used in conjunction with experimental MS/MS data to predict and rationalize the observed fragmentation pathways by calculating the energies of potential fragment ions. nih.govresearchgate.net

Single Crystal X-Ray Diffraction for Solid-State Structure Determination (for relevant derivatives)

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. theopenscholar.comunt.edu For derivatives of this compound that can be grown as high-quality single crystals, this method provides definitive information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact spatial orientation of the bromoethyl side chain relative to the quinolinone ring system.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

The resulting crystal structure provides an unambiguous confirmation of the molecule's constitution and stereochemistry. nih.govcaltech.edu This technique is particularly valuable for resolving any structural ambiguities that may remain after analysis by NMR and mass spectrometry. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and obtain a more precise structure. theopenscholar.com

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Vibrational Fingerprinting

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. researchgate.netnih.gov These techniques are complementary and can be used for the identification and structural characterization of this compound.

Raman Spectroscopy:

Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For quinoline (B57606) derivatives, Raman spectra can reveal characteristic bands associated with the vibrations of the heterocyclic ring system. researchgate.net The presence of the bromine atom and the carbonyl group will also give rise to specific Raman signals.

Studies on similar quinoline compounds have shown that Raman spectroscopy can be used to:

Identify characteristic marker bands for specific functional groups. researchgate.net

Investigate intermolecular interactions, such as hydrogen bonding, by observing shifts in vibrational frequencies.

Correlate spectral features with molecular structure through the use of computational methods like Density Functional Theory (DFT). researchgate.net

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can significantly amplify the Raman signal of molecules adsorbed on nanostructured metal surfaces, allowing for highly sensitive detection. acs.org

Table 2: Potential Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3400-3200 | IR, Raman |

| C-H stretch (aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (aliphatic) | 3000-2850 | IR, Raman |

| C=O stretch (lactam) | 1700-1650 | IR, Raman |

| C=C stretch (aromatic) | 1650-1450 | IR, Raman |

| C-N stretch | 1350-1200 | IR, Raman |

| C-Br stretch | 700-500 | IR, Raman |

Chromatographic Methods for Purity Assessment and Isolation (e.g., preparative HPLC in research)

Chromatographic techniques are indispensable for both assessing the purity of this compound and for its isolation in a research setting.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. sielc.com The addition of an acid, such as formic or phosphoric acid, to the mobile phase can improve peak shape. sielc.com Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. nih.gov

Isolation (Preparative HPLC):

For the purification of research quantities of this compound, preparative HPLC is the method of choice. warwick.ac.ukrjptonline.org This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk The goal of preparative HPLC is not just analysis, but the collection of the purified compound. nih.govnih.gov Fractions corresponding to the desired peak are collected, and the solvent is then removed to yield the pure compound. Optimization of the mobile phase composition and flow rate is crucial to achieve high purity and recovery. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient Synthesis

The quest for more efficient and environmentally benign methods for constructing the quinolinone ring is driving the exploration of advanced catalytic systems. Traditional methods often require harsh conditions, but modern approaches are leveraging novel catalysts to overcome these limitations. nih.gov

One of the key areas of development is the use of heterogeneous catalysts, which offer advantages in terms of reusability and reduced waste. researchgate.net Nanocatalysts, in their various forms such as mixed metal oxides, graphene-based materials, and magnetic nanoparticles, are showing significant promise. nih.gov These catalysts provide high surface areas and unique electronic properties that can enhance reaction rates and selectivity. nih.gov For instance, a review of Friedländer quinoline (B57606) synthesis highlights the move towards emerging catalytic systems like metal-organic frameworks (MOFs), polymers, and various nanocatalysts to improve reaction efficiency and sustainability. nih.gov

Organocatalysis also presents a powerful alternative to metal-based systems. For example, tetra-n-butylammonium fluoride (B91410) (TBAF) has been effectively used as an organocatalyst for the one-pot, three-component synthesis of 4H-pyrano quinolinone derivatives. royalsocietypublishing.org The development of such metal-free catalytic systems is a significant trend, aiming to reduce the environmental impact of synthetic processes. researchgate.net

Future research will likely focus on designing catalysts with higher turnover numbers, greater selectivity for specific substitution patterns on the quinolinone core, and the ability to function under milder, more sustainable conditions. The table below summarizes some of the emerging catalytic systems for quinoline and quinolinone synthesis.

| Catalyst Type | Examples | Advantages |

| Nanocatalysts | Mixed metal oxides, Graphene-based, Magnetic nanoparticles | High surface area, Reusability, Enhanced reactivity |

| Metal-Organic Frameworks (MOFs) | Various | Tunable porosity, High catalytic activity |

| Organocatalysts | Tetra-n-butylammonium fluoride (TBAF) | Metal-free, Environmentally benign |

| Polymers | Polymer-supported catalysts | Easy separation, Reusability |

Exploration of Photoredox and Electrosynthetic Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to construct complex molecules. nih.gov This approach is being increasingly applied to the synthesis of quinoline and quinolinone derivatives. researchgate.netacs.org For instance, a method using visible-light-excited 9,10-phenanthrenequinone (PQ*) as a photocatalyst has been developed for the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines. nih.gov This reaction proceeds at room temperature and provides high yields in a short time. nih.gov Mechanistic studies suggest that the excited-state photocatalyst induces a single-electron-transfer (SET) process, triggering the cyclization. nih.govacs.org

Electrosynthesis represents another green and powerful strategy for the synthesis of functionalized quinolinones. rsc.org This method avoids the use of chemical oxidants and reductants, relying instead on electricity to drive chemical transformations. An example is the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide under aprotic conditions to yield 3-chloro-1,4-disubstituted-2(1H)-quinolinones. acs.org

The future in this area points towards the development of new photocatalysts and electrochemical cells designed for higher efficiency and selectivity in quinolinone synthesis. The combination of these techniques with other synthetic methodologies is also a promising avenue for creating novel molecular architectures based on the quinolinone core.

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.net The synthesis of quinoline derivatives is an area where flow chemistry is making significant inroads. thieme-connect.deresearchgate.netvapourtec.com

Continuous-flow processes have been developed for the synthesis of quinolines through various reaction types, including tandem photoisomerization-cyclization processes. thieme-connect.devapourtec.com In one example, (E)-2-aminostyryl ketones were converted to quinolines by exposure to LED light in a continuous-flow system. thieme-connect.de This method allows for high throughput, with the potential to produce grams of product per hour. vapourtec.com The integration of flow photoreactors with other continuous processes, such as hydrogenation, enables multistep syntheses to be performed in a streamlined and automated fashion. thieme-connect.de

The scalability of flow chemistry makes it particularly attractive for the industrial production of quinolinone-based compounds. Future research will likely focus on optimizing existing flow protocols, developing new integrated flow systems for more complex synthetic sequences, and adapting a wider range of quinolinone syntheses to continuous-flow conditions. researchgate.net

Design of Next-Generation Synthetic Intermediates Based on the Quinolone Core

The quinolinone core is a versatile scaffold for the design of novel synthetic intermediates with a wide range of potential applications. researchgate.net Researchers are actively designing and synthesizing new quinolinone derivatives by introducing various functional groups at different positions of the quinoline ring. nih.govacs.orgnih.govtandfonline.com These modifications can significantly alter the chemical and physical properties of the resulting molecules, opening up new avenues for their use. rsc.org

For example, new series of quinoline derivatives are being designed and synthesized as potential peptide deformylase (PDF) inhibitors and fungal cell wall disruptors. nih.govtandfonline.com Computational methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment, are playing an increasingly important role in the rational design of these next-generation intermediates. nih.govtandfonline.comresearchgate.net

Future efforts in this area will focus on creating libraries of diverse quinolinone-based intermediates to explore a wider chemical space. The development of efficient synthetic methods to access these novel structures will be crucial for their application in various fields.

Expanding the Scope of Reactions and Applications in Materials Science

The unique chemical structure of the quinolinone core makes it an attractive building block for the synthesis of advanced materials. While direct applications are outside the scope of this article, the expansion of synthetic reactions involving the quinolinone scaffold is a key trend in materials science. nih.gov

For instance, the ability of quinolones to form complexes with metal ions is being explored for the creation of new coordination polymers and metal-organic frameworks (MOFs). ajgreenchem.comnih.gov The synthesis of these materials involves the reaction of quinolone derivatives with metal salts, where the quinolone can act as a unidentate, bidentate, or bridging ligand. ajgreenchem.comnih.gov The specific coordination mode can be controlled by the reaction conditions and the nature of the substituents on the quinolinone ring. nih.gov

Furthermore, the incorporation of the quinolinone motif into larger polymeric structures is being investigated for the development of materials with specific electronic or optical properties. nih.gov Future research will likely focus on developing new polymerization and cross-coupling reactions involving quinolinone-based monomers to create novel functional materials. The synthesis of graphene materials, for example, has been studied in the context of processing coal tars containing quinoline insoluble particles. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Bromoethyl)quinolin-2(1H)-one, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via bromination of a quinolinone precursor. A standard method involves reacting the parent quinolin-2(1H)-one derivative with bromine in acetic acid under controlled temperature (0–20°C). For example, bromination of 3-(hydroxyethyl)quinolin-2(1H)-one with bromine in acetic acid yields the 2-bromoethyl derivative. Key parameters include stoichiometric control of bromine, reaction time (1–2 hours), and neutralization with NaOH to isolate the product . Purification via recrystallization or column chromatography (e.g., using ethyl acetate/hexane) ensures >90% purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm the bromoethyl group (δ ~3.5–4.0 ppm for -CHBr and adjacent protons) and quinolinone backbone .

- IR Spectroscopy : Peaks at ~750 cm (C-Br stretch) and ~1650 cm (quinolinone C=O) validate functional groups .

- HPLC : Quantifies purity (>95%) and monitors stability under varying pH/temperature .

Q. How does the bromoethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For instance, substituting the bromoethyl group with a primary amine in DMF at 60°C produces 3-(2-aminoethyl)quinolin-2(1H)-one, a precursor for bioactive derivatives. Reaction efficiency depends on solvent polarity, base (e.g., KCO), and steric hindrance .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in quinolin-2(1H)-one derivatives?

- Answer : Bromination at the ethyl side chain (vs. the quinoline ring) is governed by electronic and steric factors. The electron-withdrawing quinolinone carbonyl group deactivates the aromatic ring, directing electrophilic bromination to the aliphatic side chain. Computational studies (DFT) suggest that the transition state for bromine addition to the ethyl group is lower in energy (~15 kcal/mol) compared to ring bromination .

Q. How can researchers evaluate the anticancer potential of this compound derivatives?

- Answer :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using IC values. For example, brominated quinolinones with IC < 20 µM show promising antiproliferative activity, comparable to erlotinib .

- Target Identification : Use kinase inhibition assays (e.g., VEGFR-2) to identify molecular targets. Derivatives with a bromoethyl group enhance lipophilicity, improving membrane permeability and target binding .

Q. How can contradictory data on substituent effects in quinolin-2(1H)-one derivatives be resolved?

- Answer : Discrepancies often arise from variations in substituent position (e.g., bromine at C-6 vs. C-7) or solvent polarity. For example:

- C-6 Bromine : Enhances anticancer activity (IC ~10 µM) due to increased electrophilicity .

- C-7 Bromine : Reduces activity (IC > 30 µM) due to steric clashes with target enzymes .

Systematic SAR studies with controlled variables (e.g., logP, Hammett constants) and molecular docking can clarify trends .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to optimize bromination conditions (e.g., 0.01 M bromine in acetic acid at 15°C yields 85% product) .

- Stability Testing : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the bromoethyl group .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 14548517) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.